

Tcs 1102 solubility in ethanol and other solvents

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Compound of Interest

Compound Name: Tcs 1102

Cat. No.: B15618917

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Application Notes and Protocols for TCS 1102

Product Name: **TCS 1102** Synonyms: DORA-1, (2S)-N-[1,1'-Biphenyl]-2-yl-1-[2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl]-2-pyrrolidinecarboxamide CAS Number: 916141-36-1

Introduction

TCS 1102 is a potent and selective dual orexin receptor antagonist (DORA). It exhibits high affinity for both the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R), with K_i values of 3 nM and 0.2 nM, respectively[1][2][3]. Orexin neuropeptides (Orexin-A and Orexin-B) are key regulators of several physiological processes, including wakefulness, feeding behavior, and reward pathways. By blocking the action of orexins, **TCS 1102** serves as a valuable research tool for investigating the role of the orexin system in sleep, anxiety, addiction, and other neurological functions[4][5]. This document provides detailed information on the solubility of **TCS 1102** and protocols for its use in common research applications.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₇ H ₂₆ N ₄ O ₂ S	[5]
Molecular Weight	470.59 g/mol	[4]
Appearance	White to beige powder/crystalline solid	[4][5]
Purity	≥98% (HPLC)	[2][4][5]

Solubility Data

TCS 1102 exhibits high solubility in organic solvents such as DMSO and ethanol, making them ideal for the preparation of concentrated stock solutions. Solubility is significantly lower in aqueous buffers.

Solvent	Concentration	Reference
DMSO	≥ 100 mg/mL (≥ 212.50 mM)	[1][6]
100 mM (47.06 mg/mL)	[2]	
14 mg/mL	[5]	
2 mg/mL	[4]	
Ethanol	100 mM (47.06 mg/mL)	[2]
10 mg/mL	[5]	
DMF	25 mg/mL	
DMF:PBS (pH 7.2) (1:10)	0.09 mg/mL	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (≥ 5.31 mM)	[1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (≥ 5.31 mM)	[1]

Note: Solubility values can vary between batches and suppliers. It is recommended to perform a small-scale solubility test before preparing large quantities.

Application and Experimental Protocols

a) Stock Solution Preparation (e.g., 100 mM in DMSO)

- **Weigh:** Accurately weigh the desired amount of **TCS 1102** powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 47.06 mg.
- **Dissolve:** Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.

- Mix: Vortex or sonicate the solution gently until the solid is completely dissolved.
- Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years[1].

b) In Vitro Working Solution Preparation

For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.



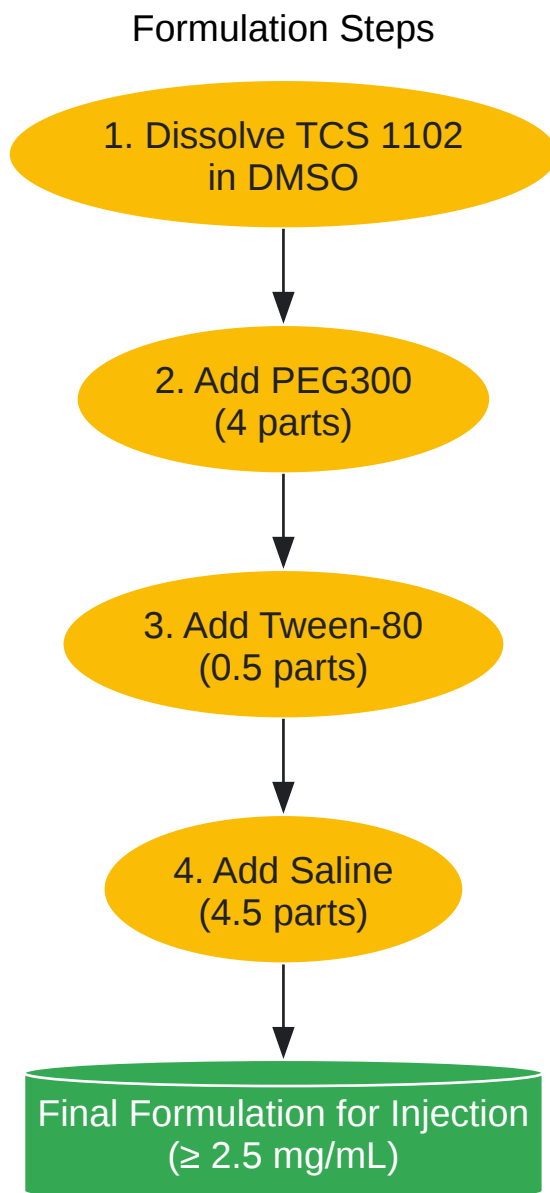
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Caption: Workflow for preparing in vitro working solutions.

c) In Vivo Formulation Preparation

For animal studies, **TCS 1102** can be formulated for intraperitoneal (i.p.) injection using a vehicle containing DMSO, PEG300, Tween-80, and saline[1].

- Initial Dissolution: Prepare a concentrated stock of **TCS 1102** in DMSO (e.g., 25 mg/mL).
- Vehicle Preparation: In a sterile tube, add the required volume of the DMSO stock solution.
- Add 4 parts PEG300 for every 1 part of the DMSO stock solution volume. Mix thoroughly.
- Add 0.5 parts Tween-80. Mix until the solution is clear.
- Add 4.5 parts sterile saline to reach the final volume. Mix thoroughly. The resulting vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.



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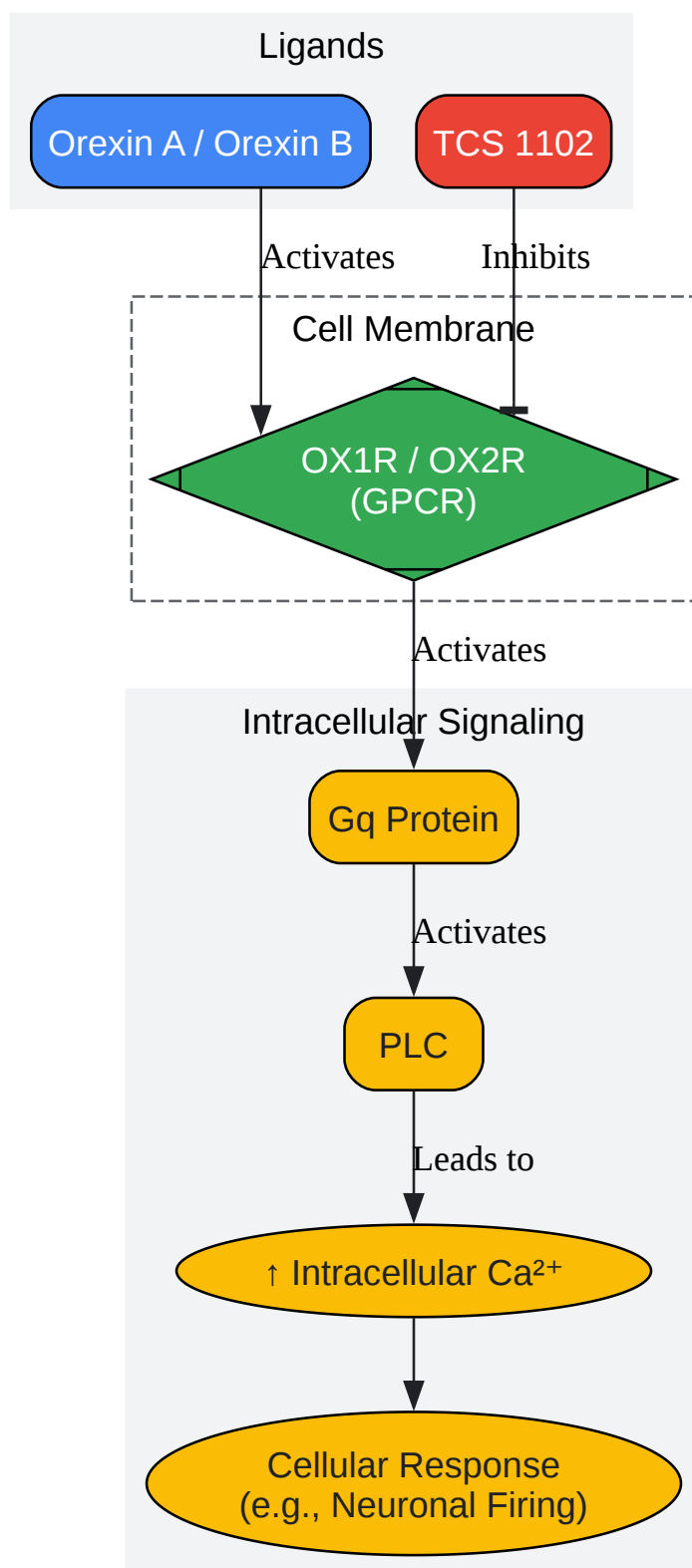
Caption: Workflow for preparing an in vivo formulation.

This protocol outlines a general procedure to measure the antagonistic effect of **TCS 1102** on orexin receptor activation, which typically leads to an increase in intracellular calcium.

- Cell Culture: Culture CHO cells stably expressing either OX1R or OX2R in appropriate media until they reach 80-90% confluency in a 96-well black, clear-bottom plate.

- **Dye Loading:** Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
- **Compound Addition:** Wash the cells to remove excess dye. Add varying concentrations of **TCS 1102** (prepared in assay buffer from a DMSO stock) to the wells and incubate for 15-30 minutes.
- **Stimulation:** Place the plate in a fluorescence plate reader. Add an orexin agonist (e.g., Orexin-A) at a predetermined EC₅₀ concentration to all wells.
- **Measurement:** Immediately begin measuring fluorescence intensity over time (e.g., every second for 2-3 minutes).
- **Analysis:** The inhibitory effect of **TCS 1102** is determined by the reduction in the peak fluorescence signal compared to vehicle-treated control wells. Calculate IC₅₀ values from the resulting dose-response curve.

TCS 1102 acts by competitively binding to OX1 and OX2 receptors, preventing the endogenous ligands Orexin-A and Orexin-B from binding and activating downstream G-protein-coupled signaling cascades, such as the Gq pathway which leads to intracellular calcium release.



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Caption: Inhibition of the Orexin signaling pathway by **TCS 1102**.

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